molecular formula C23H25N5O2 B10992920 N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10992920
M. Wt: 403.5 g/mol
InChI Key: USXAAGRMWAQUDA-UHFFFAOYSA-N
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Description

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole and phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the phthalazinone moiety through a series of coupling reactions. Common reagents used in these reactions include organic solvents like pyridine and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and phthalazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of a nitro group can produce the corresponding amine derivative.

Scientific Research Applications

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The phthalazinone ring may interact with enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 1H-benzimidazole-2-carboxamide share structural similarities with N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide.

    Phthalazinone derivatives: Compounds such as 2-oxo-1,2-dihydrophthalazine and 2-(1H-phthalazin-1-yl)acetamide are structurally related.

Uniqueness

This compound is unique due to the combination of the benzimidazole and phthalazinone moieties in a single molecule. This dual functionality can enhance its bioactivity and make it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H25N5O2/c1-27-20-12-7-6-11-19(20)26-21(27)13-3-2-8-14-24-22(29)16-28-23(30)18-10-5-4-9-17(18)15-25-28/h4-7,9-12,15H,2-3,8,13-14,16H2,1H3,(H,24,29)

InChI Key

USXAAGRMWAQUDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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